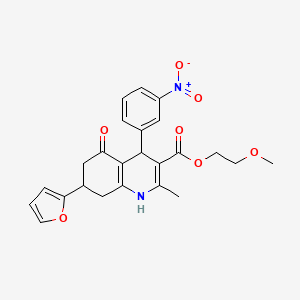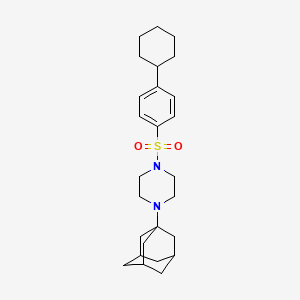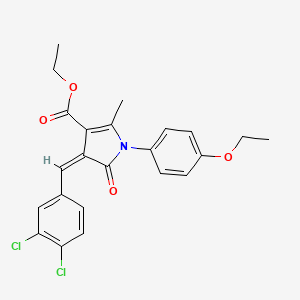![molecular formula C27H30N2O3 B11501039 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501039.png)
3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a cyclohexenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The resulting indole derivative is then coupled with a phenyl group and further functionalized to introduce the propanoyl and cyclohexenone groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The compound may also act as an inhibitor of certain enzymes, blocking their activity and disrupting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-methyl-3-indoleacetic acid: This compound shares the indole moiety and methoxy group but differs in its overall structure and functional groups.
N,N-Dimethyltryptamine (DMT): Another indole derivative with similar structural features but different biological activities.
Uniqueness: 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is unique due to its combination of the indole moiety with a cyclohexenone structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H30N2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(2E)-2-(1-hydroxypropylidene)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C27H30N2O3/c1-4-25(30)27-24(14-19(15-26(27)31)18-8-6-5-7-9-18)28-13-12-21-17(2)29-23-11-10-20(32-3)16-22(21)23/h5-11,16,19,29-30H,4,12-15H2,1-3H3/b27-25+,28-24? |
InChI-Schlüssel |
INTVQGXAGBZTTA-MCHPJPBJSA-N |
Isomerische SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)/O |
Kanonische SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11500974.png)

![N,N-dimethyl-6-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11500996.png)
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)
![3-cyclohexyl-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11501009.png)

![4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501028.png)
![1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B11501031.png)
![N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11501033.png)
![N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine](/img/structure/B11501035.png)

![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11501038.png)
